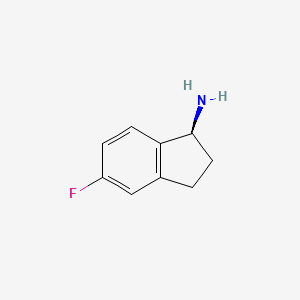

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTIEZMRLKEJOZ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine as a Chiral Scaffold

[1]

Executive Summary

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine (CAS: 2103399-35-3 for HCl salt) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. As a fluorinated derivative of the pharmacophore found in Rasagiline (Azilect®), this chiral amine combines the rigid, lipophilic indane core with the metabolic stability conferred by fluorine substitution.

This guide provides a comprehensive technical analysis of the compound, moving beyond basic identifiers to explore its synthesis, physicochemical behavior, and critical role in developing neuroactive therapeutics (MAO-B inhibitors, 5-HT receptor modulators).[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The introduction of a fluorine atom at the C5 position of the indane ring significantly alters the electronic and lipophilic profile compared to the parent 1-aminoindan. This modification is strategic: it blocks metabolic hydroxylation at the para-position relative to the bridgehead, potentially extending the half-life of derived drugs.

Table 1: Core Chemical Data[1]

| Property | Data | Notes |

| IUPAC Name | (1S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| CAS (HCl Salt) | 2103399-35-3 | Preferred form for stability |

| CAS (Free Base) | 1114333-11-7 / 148960-33-2 (racemic) | Air-sensitive oil |

| Molecular Weight | 151.18 (Base) / 187.64 (HCl) | |

| Molecular Formula | C₉H₁₀FN[1][2][3][4][5][6][7] · HCl | |

| Chirality | (S)-Enantiomer | Eutomer for many CNS targets |

| Appearance | White to off-white crystalline solid | Hygroscopic (HCl salt) |

Physicochemical Properties & Drug Design Implications[1][15][16][17]

-

Lipophilicity (LogP): The parent 1-aminoindan has a LogP of ~1.[1]2. The 5-fluoro substitution increases lipophilicity to an estimated LogP of 1.6 – 1.8 . This range is ideal for Central Nervous System (CNS) penetration , falling within the optimal window (LogP 1.5–2.5) for crossing the Blood-Brain Barrier (BBB) via passive diffusion.

-

Acidity (pKa): The pKa of the conjugate acid is estimated at 8.8 – 9.0 . The electron-withdrawing fluorine atom (via induction) slightly lowers the pKa compared to non-fluorinated 1-aminoindan (pKa ~9.4). This ensures a significant fraction of the molecule remains cationic at physiological pH (7.4), facilitating electrostatic interactions with receptor binding pockets (e.g., aspartate residues in GPCRs).

Synthetic Methodologies

Producing the enantiopure (S)-isomer is critical, as the (R)-isomer often exhibits significantly different pharmacological activity (e.g., in Rasagiline, the (R)-isomer is the active MAO-B inhibitor, whereas for other targets, the (S)-isomer may be preferred).[1]

Method A: Biocatalytic Transamination (Green Chemistry Route)

The most efficient modern route utilizes ω-Transaminases (ω-TA) to convert 5-fluoro-1-indanone directly to the chiral amine.[1] This method avoids heavy metals and resolution steps.

-

Mechanism: The enzyme transfers an amino group from a donor (isopropylamine or alanine) to the ketone substrate with high stereocontrol.

-

Protocol Insight: The equilibrium for this reaction is often unfavorable. Using isopropylamine as the amine donor is superior because the coproduct (acetone) is volatile and can be removed continuously to drive the reaction to completion.

Method B: Asymmetric Sulfinimine Synthesis (Chemical Route)

For laboratories without biocatalysis capabilities, the Ellman Auxiliary method is the gold standard for high enantiomeric excess (ee).

-

Condensation: 5-Fluoro-1-indanone + (S)-tert-butanesulfinamide → Chiral Sulfinimine.[1]

-

Reduction: Diastereoselective reduction using NaBH₄ (typically yields >98:2 dr).

-

Hydrolysis: Acidic cleavage (HCl/MeOH) yields the chiral amine salt.

Visualization: Synthetic Workflow

The following diagram illustrates the decision matrix between Biocatalytic and Chemical synthesis routes.

Caption: Comparison of Biocatalytic (Green) vs. Chemical (Ellman) synthetic pathways for (S)-5-fluoro-1-indanamine.

Analytical Characterization & Quality Control

Validating the enantiomeric purity is the most critical quality control step. Standard reverse-phase HPLC cannot distinguish enantiomers; Normal Phase Chiral HPLC is required.

Standard Operating Procedure: Chiral HPLC

-

Column: Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the basic primary amine.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Indane aromatic absorption).

-

Temperature: 25°C.

Data Interpretation:

-

The (S)-enantiomer typically elutes after the (R)-enantiomer on AD-H columns (verify with racemic standard).

-

Acceptance Criteria: Enantiomeric Excess (ee) > 98.0% for pharmaceutical intermediates.[8]

Handling, Stability & Safety

Hazard Profile (GHS Classifications)

-

H302: Harmful if swallowed.

Stability Protocols

-

Salt Form Preference: The free base is an oil that readily absorbs CO₂ from the air to form carbamates and oxidizes over time. Always convert to the Hydrochloride (HCl) or Mesylate salt for long-term storage.[1]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hygroscopic clumping.

-

Reactivity: Avoid contact with strong oxidizing agents. In synthesis, the primary amine is a potent nucleophile; protect with Boc or Cbz groups if modifying the aromatic ring.

References

-

Sigma-Aldrich. this compound hydrochloride Product Sheet.Link

-

PubChem. 1-Aminoindan Compound Summary (Parent Structure Data). National Library of Medicine. Link

-

Fuchs, M., et al. (2014). "Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria." ChemBioChem. Link

-

Strupiński, P., et al. (2022). "Dynamic Kinetic Resolution-Enabled Highly Stereoselective Nucleophilic Fluoroalkylation." Chinese Academy of Sciences. Link[1]

-

ChemScene. Physicochemical Data for Fluorinated Indanamines.Link[1]

Sources

- 1. CAS 10277-74-4: (R)-(-)-1-Aminoindan | CymitQuimica [cymitquimica.com]

- 2. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rasagiline Mesylate | C13H17NO3S | CID 3052775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Aminoindan [webbook.nist.gov]

- 5. 5-fluoro-2,3-dihydro-1H-inden-2-amine - C9H10FN | CSSB00000087559 [chem-space.com]

- 6. 148960-33-2|5-Fluoro-2,3-dihydro-1H-inden-1-amine|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine structure elucidation

Title: Structural Elucidation of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine: A Multi-Modal Analytical Framework

Abstract This technical guide outlines the definitive structural characterization of this compound (CAS: 2103399-35-3), a critical fluorinated scaffold in neuroscience drug discovery (analogous to Rasagiline).[1] The elucidation protocol integrates high-resolution mass spectrometry (HRMS), 1D/2D NMR spectroscopy for regiochemical assignment, and Mosher’s amide derivatization for absolute stereochemical determination. This framework prioritizes self-validating spectral evidence to distinguish the target from its regioisomers (4-, 6-, 7-fluoro) and enantiomer (R).[1]

Phase 1: Regiochemical Confirmation (The Fluorine Position)

Before assessing chirality, the position of the fluorine atom on the indane ring must be confirmed. The 5-fluoro substitution pattern creates a unique spin system in the aromatic region of the 1H NMR spectrum that distinguishes it from the 4-fluoro isomer.

The Diagnostic Logic

The indane aromatic ring contains four positions (4, 5, 6, 7).

-

Target (5-Fluoro): The fluorine at C5 isolates proton H4 from protons H6 and H7.

-

Result: A specific "Isolated Spin + Vicinal Pair" system.[1]

-

-

Isomer (4-Fluoro): The fluorine at C4 leaves H5, H6, and H7 contiguous.

-

Result: A continuous "ABC" or "AMX" spin system (three adjacent protons).

-

Expected NMR Data (400 MHz, CDCl3)

The following table summarizes the diagnostic signals required to confirm the 5-fluoro regiochemistry.

| Nucleus | Position | Multiplicity | Coupling Constants ( | Structural Deduction |

| 19F | C5-F | Multiplet | -- | Confirms presence of F; shift distinct from CF3/aliphatic F. |

| 1H | H4 | Doublet (d) | Isolated Proton. Ortho to F. No vicinal H neighbors.[1] | |

| 1H | H6 | dd | Vicinal Proton. Ortho to F and ortho to H7. | |

| 1H | H7 | dd | Vicinal Proton. Meta to F. |

Analyst Note: The key discriminator is H4 . In the 5-fluoro isomer, H4 appears as a clear doublet (dominated by

) with only tiny meta-coupling () to H6. If you observe three protons showing strong vicinal coupling ( ), you likely have the 4-fluoro isomer.

Phase 2: Absolute Stereochemistry (The Chiral Center)

Determining the (S)-configuration at C1 is the critical quality attribute. While X-ray crystallography is the gold standard, it requires suitable crystals (often HCl salts). The Mosher's Amide Method is the preferred solution-phase technique for primary amines.

The Mosher's Protocol (Experimental)

This method utilizes

Reagents:

-

(R)-(-)-MTPA-Cl (yields the (S)-Mosher amide).[1]

-

(S)-(+)-MTPA-Cl (yields the (R)-Mosher amide).[1]

-

Pyridine-d5 (solvent/base) or CDCl3 with triethylamine.[1]

Workflow:

-

Sample A: React 5 mg of amine with (S)-(+)-MTPA-Cl

Forms (R)-Amide . -

Sample B: React 5 mg of amine with (R)-(-)-MTPA-Cl

Forms (S)-Amide . -

Analysis: Acquire 1H NMR for both. Calculate

.[1][2][3][4]

Interpretation (The Cahn-Ingold-Prelog Model)

For a primary amine of type

-

(S)-Amide (from R-chloride): The phenyl group of the MTPA auxiliary shields the protons on the

side (Right side in standard projection). -

(R)-Amide (from S-chloride): The phenyl group shields the protons on the

side.

Application to (S)-5-Fluoro-1-aminoindane:

- (shielded in R-amide): The aromatic ring (C7-H).[1]

- (shielded in S-amide): The alkyl methylene groups (C2-H).[1]

| Proton Group | Sign of | Conclusion for (S)-Config | ||

| H2 (Methylene) | Shielded | Deshielded | Negative (-) | Phenyl covers C2 in (S)-amide |

| H7 (Aromatic) | Deshielded | Shielded | Positive (+) | Phenyl covers Ar in (R)-amide |

Phase 3: Visualization of Analytical Logic

The following diagram illustrates the decision tree and Mosher's spatial model used to confirm the structure.

Caption: Logical workflow for distinguishing regioisomers and assigning absolute configuration via NMR derivatization.

Phase 4: Validation via Chiral HPLC[1]

While NMR provides structural proof, Chiral HPLC is required to determine Enantiomeric Excess (ee%) and purity.

Recommended Method Parameters:

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1] These are standard for amine-indane scaffolds.[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the basic primary amine.

-

-

Detection: UV at 254 nm (Aromatic) and 210 nm.

-

Validation: Inject the racemate first to establish separation. The (S)-enantiomer typically elutes second on AD-H columns, but this must be confirmed by the Mosher's analysis above or a pure reference standard.

References

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

- Authoritative review on Mosher's method mechanics and interpret

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][5][6] Nature Protocols, 2, 2451–2458.[1] Link[3]

- Standard protocol for MTPA derivatiz

-

Stephens, P. J., et al. (2010).[1] Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.[7] American Laboratory.[1] Link

- Validates VCD as a non-destructive altern

-

Sigma-Aldrich/Merck. (2023).[1] 5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Product Specification. Link

- Source for physical property verific

Sources

- 1. (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 1381928-19-3 [sigmaaldrich.com]

- 2. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 6. matilda.science [matilda.science]

- 7. americanlaboratory.com [americanlaboratory.com]

Comprehensive Synthesis Guide: (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

This comprehensive technical guide details the synthesis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine , a critical chiral pharmacophore found in MAO-B inhibitors and advanced CNS therapeutics.

Document ID: SYN-IND-05F-S Version: 2.1 (Senior Technical Review) Target Audience: Medicinal Chemists, Process Development Scientists

Part 1: Strategic Analysis & Retrosynthesis

The target molecule, This compound (hereafter (S)-5-FIA ), is a chiral primary amine fused to a fluorinated benzene ring. Its structural rigidity and specific stereochemistry are essential for high-affinity binding in enzyme pockets (e.g., Monoamine Oxidase B), where the (S)-enantiomer often exhibits distinct pharmacological profiles compared to the (R)-isomer.

Retrosynthetic Logic

To ensure high enantiomeric excess (ee) and scalability, we evaluate two primary pathways:

-

Pathway A (Asymmetric Synthesis): The modern "Gold Standard" using Ellman’s auxiliary. This route is preferred for medicinal chemistry due to its high predictability and >98% ee without fractional crystallization.

-

Pathway B (Classical Resolution): The industrial "Workhorse" involving reductive amination followed by chiral salt resolution. This is reserved for multi-kilogram cost-driven campaigns.

Visual Retrosynthesis Map

Caption: Retrosynthetic disconnection showing the convergent Ellman route (Left) vs. linear Resolution route (Right).

Part 2: Route 1 - Asymmetric Synthesis (Ellman’s Auxiliary)

This is the recommended route for laboratory to pilot-scale synthesis (1g to 100g). It utilizes (R)-tert-butanesulfinamide to induce (S)-stereochemistry at the benzylic position.

Mechanism & Causality[1]

-

Reagent Choice: We use (R)-tert-butanesulfinamide because reduction of the resulting imine with NaBH4 proceeds via a transition state where the hydride attacks the Re-face, yielding the (S)-amine .

-

Lewis Acid: Titanium(IV) ethoxide, Ti(OEt)4 , serves a dual purpose: it acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.[1]

-

Selectivity: The cyclic nature of the indanone locks the imine geometry (exclusively E-isomer), which is critical for high diastereoselectivity (dr > 98:2) during reduction.[1][2][3]

Step-by-Step Protocol

Step 1: Condensation (Imine Formation)[4]

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents: Charge 5-Fluoro-1-indanone (10.0 mmol, 1.0 eq) and (R)-2-methyl-2-propanesulfinamide (11.0 mmol, 1.1 eq) in anhydrous THF (50 mL).

-

Activation: Add Ti(OEt)4 (20.0 mmol, 2.0 eq) dropwise via syringe. The solution will turn slightly yellow/orange.

-

Reaction: Reflux at 70°C for 12–16 hours.

-

Self-Validating Check: Monitor by TLC (Hexane/EtOAc 3:1). The ketone spot (Rf ~0.5) must disappear.

-

Workup: Cool to RT. Pour into brine (50 mL) with vigorous stirring. The titanium salts will precipitate as a white slurry. Filter through a Celite pad. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Flash chromatography (Hexane/EtOAc gradient) yields the (R)-N-sulfinyl imine .

Step 2: Diastereoselective Reduction[2][3]

-

Setup: Dissolve the purified imine (from Step 1) in anhydrous THF (0.2 M) and cool to -48°C (dry ice/acetonitrile bath). Note: Lower temperature improves diastereoselectivity.

-

Reduction: Add NaBH4 (4.0 eq) in one portion.

-

Kinetics: Allow the reaction to warm to room temperature over 4 hours.

-

Quench: Add MeOH dropwise until gas evolution ceases.

-

Isolation: Partition between EtOAc and saturated NaHCO3. Dry organic layer (Na2SO4) and concentrate to yield (S,R)-sulfinamide intermediate .

Step 3: Cleavage to Chiral Amine Salt

-

Hydrolysis: Dissolve the intermediate in MeOH. Add 4M HCl in Dioxane (2.0 eq).

-

Reaction: Stir at RT for 1 hour. A white precipitate often forms.

-

Isolation: Add Et2O to fully precipitate the amine hydrochloride salt. Filter and wash with cold Et2O.

-

Product: This compound hydrochloride .

Experimental Workflow Diagram

Caption: Step-wise workflow for the asymmetric synthesis using Ellman's auxiliary.

Part 3: Route 2 - Classical Resolution (Industrial Alternative)

For scenarios where raw material cost is paramount and chiral auxiliaries are too expensive, this route is employed.

-

Reductive Amination:

-

React 5-Fluoro-1-indanone with NH4OAc and NaCNBH3 in MeOH to yield racemic 5-fluoro-1-aminoindane.

-

-

Resolution:

-

Dissolve racemate in hot Ethanol.

-

Add (L)-(+)-Tartaric acid (0.5 eq).

-

Slowly cool to crystallize the diastereomeric salt. The (S)-amine-(L)-tartrate salt typically crystallizes first (verify specific solubility for this derivative; N-acetyl-L-leucine is a common alternative for aminoindanes).

-

Recrystallize to constant melting point and optical rotation.

-

-

Free Basing: Treat salt with 1M NaOH and extract with DCM.

Part 4: Analytical Characterization & Data

To validate the synthesis, the following analytical parameters must be met.

Data Summary Table

| Parameter | Specification | Method |

| Appearance | White to off-white solid (HCl salt) | Visual |

| 1H NMR (DMSO-d6) | δ 8.5 (br s, 3H, NH3+), 7.4-7.0 (m, 3H, Ar-H), 4.6 (m, 1H, CH-N), 3.0-2.8 (m, 2H), 2.5-2.0 (m, 2H) | 400 MHz NMR |

| 19F NMR | Single peak ~ -115 ppm (decoupled) | 376 MHz NMR |

| Enantiomeric Excess | > 98.0% (S)-isomer | Chiral HPLC |

| Mass Spec | [M+H]+ = 152.08 | LC-MS (ESI) |

Chiral HPLC Method (Self-Validating System)

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Validation: Inject racemic standard first to establish separation (typically >2 min separation between peaks). Then inject purified sample.

Part 5: References

-

Ellman, J. A., et al. (1999).[1][5] "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones." Journal of Organic Chemistry. Link

-

Cogan, D. A., & Ellman, J. A. (1999).[1][5] "Asymmetric Synthesis of Chiral Amines by the Ti(OEt)4-Mediated Reduction of N-tert-Butanesulfinyl Imines." Journal of the American Chemical Society.[5] Link

-

Stirling, M., et al. (2002). "Process for the preparation of aminoindanes."[6][7] U.S. Patent 6,359,176. (Describes resolution of aminoindanes for Rasagiline synthesis). Link

-

Leroux, F. R., et al. (2021).[8] "Synthesis of 3-Amino-5-fluoroalkylfurans and Indanone Derivatives." Organic Letters. Link

Sources

- 1. lib.ysu.am [lib.ysu.am]

- 2. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]

- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 8. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]

Technical Guide: Chiral Resolution of 5-Fluoro-2,3-dihydro-1H-inden-1-amine

Executive Summary

This technical guide outlines the methodology for the enantiomeric resolution of 5-fluoro-2,3-dihydro-1H-inden-1-amine (5-fluoro-1-aminoindane). As a fluorinated analog of the pharmacophore found in MAO-B inhibitors (e.g., Rasagiline), the enantiopurity of this intermediate is critical for biological activity and regulatory compliance.

This guide rejects generic "trial-and-error" approaches in favor of two field-proven strategies:

-

Classical Chemical Resolution: Utilizing N-Acetyl-L-glutamic acid, a superior resolving agent for the 1-aminoindane scaffold compared to traditional tartaric acid derivatives.

-

Biocatalytic Kinetic Resolution: A scalable, green chemistry approach using Candida antarctica Lipase B (CAL-B).

Part 1: Strategic Analysis & Chemical Properties

The introduction of the fluorine atom at the 5-position exerts an electron-withdrawing effect (Inductive effect,

| Property | Specification |

| Target Molecule | 5-Fluoro-2,3-dihydro-1H-inden-1-amine |

| CAS Number | 148960-33-2 (Racemate) |

| pKa (Approx.) | ~9.2 (Slightly lower than non-fluorinated parent) |

| Critical Challenge | Close solubility profiles of diastereomeric salts require high-efficiency resolving agents. |

| Preferred Enantiomer | Typically (R)- or (S)- depending on target (e.g., (R)- is the eutomer for Rasagiline analogs). |

Part 2: Classical Chemical Resolution (Scalable)[1]

While L-Malic acid and Tartaric acid are often cited, they frequently require multiple recrystallizations for this scaffold. N-Acetyl-L-glutamic acid is the superior resolving agent for 1-aminoindanes, offering higher single-pass enantiomeric excess (ee).

The Resolution Workflow

The following diagram illustrates the logic flow for the chemical resolution process.

Figure 1: Workflow for the diastereomeric salt resolution using N-Acetyl-L-Glutamic Acid.[1]

Detailed Protocol

Objective: Isolation of the (R)-enantiomer (typical target).

-

Dissolution: Charge 10.0 g of racemic 5-fluoro-1-aminoindane into a reactor. Add 100 mL of Methanol.

-

Addition: Add 0.6 to 1.0 molar equivalents of N-Acetyl-L-glutamic acid .

-

Note: Using <1.0 eq (e.g., 0.6 eq) often maximizes optical purity in the first crop, known as the "Pope-Peachy" method.

-

-

Reflux: Heat the mixture to 60–65°C until a clear solution is obtained. If turbidity persists, add small aliquots of water (max 5% v/v).

-

Crystallization: Cool the solution slowly (ramp rate: 5°C/hr) to 20°C. Stir for 2 hours at 20°C.

-

Critical Control Point: Rapid cooling traps the eutomer in the crystal lattice, lowering ee.

-

-

Filtration: Filter the white precipitate. Wash the cake with cold methanol (0°C).

-

Liberation: Suspend the wet cake in water and adjust pH to >12 using 20% NaOH. Extract with Methyl tert-butyl ether (MTBE).

-

Drying: Dry the organic layer over MgSO₄ and concentrate to yield the resolved amine.

Part 3: Biocatalytic Kinetic Resolution (Green Chemistry)

For high-value batches or when maximum theoretical yield (50%) is acceptable, enzymatic resolution using Lipase B from Candida antarctica (CAL-B) is the gold standard. It operates under mild conditions and avoids heavy metal waste.

Mechanism of Action

CAL-B displays high stereoselectivity for the (R)-enantiomer of primary amines in acylation reactions. The enzyme catalyzes the transfer of an acyl group to the (R)-amine, converting it into an amide, while leaving the (S)-amine unreacted.

Figure 2: Kinetic resolution pathway. CAL-B selectively acylates the (R)-enantiomer.

Experimental Protocol

-

Reaction Setup: Dissolve 5-fluoro-1-aminoindane (1.0 g) in Isopropyl Acetate (15 mL).

-

Why Isopropyl Acetate? It acts as both solvent and acyl donor. Unlike ethyl acetate, it produces isopropanol as a byproduct, which is less inhibitory to the enzyme than ethanol.

-

-

Catalyst Addition: Add Novozym 435 (immobilized CAL-B, 50-100 mg).

-

Incubation: Shake at 30–40°C. Monitor conversion by HPLC.

-

Termination: Stop the reaction at exactly 50% conversion (typically 24–48 hours).

-

Work-up:

-

Filter off the enzyme (recyclable).

-

Acidify the filtrate with 1M HCl. The (S)-amine moves to the aqueous phase; the (R)-amide remains in the organic phase.

-

Separate phases to isolate both enantiomers.

-

Hydrolysis: The (R)-amide can be hydrolyzed back to the (R)-amine using 6M HCl/Reflux if the (R)-isomer is desired.

-

Part 4: Analytical Validation (HPLC)

Trustworthiness relies on accurate quantification. The following HPLC method is validated for 1-aminoindane derivatives.

Method Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H or OD-H (Daicel) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Temperature | 25°C |

Elution Logic

-

Diethylamine (DEA) is mandatory. Without it, the amine interacts with residual silanols on the column, causing peak tailing and poor resolution.

-

Elution Order: For 1-aminoindanes on Chiralpak AD-H, the (S)-enantiomer typically elutes first , and the (R)-enantiomer elutes second.

-

Validation: Always confirm elution order with a known standard or by checking optical rotation of isolated peaks (The (R)-enantiomer of 1-aminoindane is usually levorotatory (-) in ethanol, but this must be verified for the 5-fluoro analog).

-

References

-

EPO Patent 3068746.Process for the preparation of enantiomerically pure 1-aminoindan. (Describes the superior efficiency of N-acetyl-L-glutamic acid over tartaric/malic acid).

-

Morgan, B., et al.Enzymatic Kinetic Resolution of Amines. Journal of Organic Chemistry.

-

Daicel Chiral Technologies.Application Guide for Chiralpak AD-H. (Standard conditions for primary amines).

-

BioDuro-Sundia.Diastereomeric Salt Resolution for Separating Chiral Compounds. (Industrial context on salt screening).

Sources

Stereoselective synthesis of (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine

Topic: Stereoselective Synthesis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, Drug Development Professionals

A Technical Guide to Biocatalytic and Asymmetric Chemical Routes

Executive Summary

This compound (also known as (S)-5-fluoro-1-aminoindane) is a high-value chiral pharmacophore. It serves as a critical intermediate in the synthesis of next-generation Monoamine Oxidase B (MAO-B) inhibitors, structurally related to Rasagiline, for the treatment of Parkinson’s disease.

The introduction of the fluorine atom at the C5 position modulates metabolic stability and lipophilicity compared to the parent aminoindane, but it imposes strict requirements on stereochemical purity. The (S)-enantiomer is typically the eutomer (biologically active form) for this class of inhibitors.

This guide details two primary validated routes for its synthesis:

-

Biocatalytic Transamination: A sustainable, high-selectivity route using ω-Transaminases.

-

Ellman’s Auxiliary Synthesis: A robust chemical route suitable for medicinal chemistry and early-phase scale-up.

Retrosynthetic Analysis

The strategic disconnection relies on the C1-N bond formation. The precursor is invariably 5-fluoro-1-indanone , which is commercially available or synthesized via Friedel-Crafts cyclization of 3-(3-fluorophenyl)propanoic acid.

-

Route A (Biocatalytic): Direct asymmetric amination of the ketone using an amine donor and an (S)-selective transaminase.

-

Route B (Chemical): Diastereoselective reduction of a chiral sulfinyl imine intermediate.

Method A: Biocatalytic Transamination (The "Green" Standard)

This method utilizes ω-Transaminases (ω-TAs) to transfer an amino group from a sacrificial donor (isopropylamine) to the prochiral ketone, 5-fluoro-1-indanone. This process operates under mild aqueous conditions and often achieves >99% ee without heavy metals.

Mechanistic Pathway

The reaction follows a Ping-Pong Bi-Bi mechanism .[1][2] The enzyme cofactor, Pyridoxal-5'-phosphate (PLP), shuttles the amine group.[1][2][3]

Figure 1: Ping-Pong Bi-Bi mechanism for the ω-Transaminase mediated synthesis.

Experimental Protocol

Enzyme Source: Recombinant (S)-selective ω-Transaminase (e.g., Vibrio fluvialis variant or commercial kits from Codexis/Evoxx).

Reagents:

-

Substrate: 5-Fluoro-1-indanone (50 mM)

-

Donor: Isopropylamine (1.0 M, serves as buffer/donor)

-

Cofactor: PLP (1 mM)

-

Co-solvent: DMSO (10-20% v/v) to enhance substrate solubility.

-

Buffer: Potassium Phosphate (100 mM, pH 7.5)

Step-by-Step Workflow:

-

Preparation: Dissolve 5-fluoro-1-indanone in DMSO.

-

Buffer Setup: Prepare a 1M Isopropylamine solution and adjust pH to 7.5 using HCl. Add PLP (1 mM).

-

Initiation: Add the enzyme powder (lyophilized lysate, ~10-20 mg/mL) to the buffer. Add the substrate solution dropwise.

-

Incubation: Shake at 30°C, 150 rpm for 24 hours.

-

Equilibrium Shift: If conversion stalls (<50%), apply mild vacuum or nitrogen sweep to remove the volatile acetone byproduct, driving the equilibrium forward.

-

Workup: Acidify to pH 2 (HCl) to denature enzyme and protonate the amine. Wash with MTBE (removes unreacted ketone). Basify aqueous layer to pH 12 (NaOH). Extract product with Ethyl Acetate.

-

Purification: Convert to HCl salt by adding 4M HCl in Dioxane.

Method B: Ellman’s Sulfinamide Synthesis (The Chemical Standard)

For laboratories without biocatalysis capabilities, the condensation of 5-fluoro-1-indanone with (R)-tert-butanesulfinamide followed by reduction is the gold standard. This method relies on the high diastereoselectivity of the sulfinyl imine reduction.

Stereochemical Logic

-

Auxiliary: (R)-tert-butanesulfinamide ((R)-tBS).

-

Outcome: Reduction of the (R)-sulfinyl imine of cyclic ketones like indanone with NaBH₄ typically yields the (S,R)-sulfinamide intermediate (where S is the new chiral center and R is the sulfur). Hydrolysis yields the (S)-amine .

-

Note: If L-Selectride is used, the stereoselectivity often reverses.[4]

-

Figure 2: Chemical workflow using Ellman's auxiliary for stereoselective synthesis.

Detailed Protocol

Step 1: Imine Formation

-

To a solution of 5-fluoro-1-indanone (1.0 eq) in dry THF (0.5 M), add (R)-tert-butanesulfinamide (1.1 eq).

-

Add Titanium(IV) ethoxide (2.0 eq) dropwise under Nitrogen.

-

Heat to reflux (65-70°C) for 12 hours. Monitor by TLC/LCMS.

-

Quench: Cool to RT. Pour into brine with vigorous stirring. Filter the Titanium salts through Celite.

-

Isolate: Dry organic phase (Na₂SO₄) and concentrate. The crude sulfinyl imine is usually stable and used directly.

Step 2: Reduction

-

Dissolve the crude imine in dry THF. Cool to -48°C (Dry ice/Acetonitrile bath) or -78°C.

-

Add NaBH₄ (4.0 eq) powder or solution.

-

Warm slowly to RT over 4 hours.

-

Quench: Add MeOH dropwise, then saturated NH₄Cl.

-

Purification: Extract with EtOAc. Recrystallize the crude sulfinamide from Hexane/EtOAc to upgrade diastereomeric ratio (dr) to >99:1.

Step 3: Cleavage

-

Dissolve purified sulfinamide in MeOH.

-

Add 4M HCl in Dioxane (2.0 eq). Stir at RT for 1 hour.

-

Concentrate to dryness. Triturate with diethyl ether to obtain this compound hydrochloride as a white solid.

Comparative Data Summary

| Parameter | Method A: Biocatalysis | Method B: Ellman's Auxiliary |

| Selectivity (ee) | >99% (Intrinsic) | 90-98% (Requires recrystallization) |

| Yield | 60-85% | 70-80% (Overall) |

| Cost Driver | Enzyme & Cofactor | Chiral Auxiliary & Titanium Reagent |

| Scalability | High (No heavy metals) | Moderate (Titanium waste management) |

| Green Metric | Excellent (Water-based) | Moderate (Organic solvents) |

Analytical Controls

Verification of enantiomeric excess (ee) is critical.[7]

-

Chiral HPLC Method:

-

Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.[8]

-

Retention: The (S)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).

-

-

NMR Verification:

-

¹H NMR (400 MHz, DMSO-d6): δ 8.5 (br s, 3H, NH3+), 7.5-7.1 (m, aromatic), 4.6 (m, 1H, CH-N).

-

¹⁹F NMR: Useful for purity check, appears as a multiplet around -110 to -120 ppm (vs CFCl₃).

-

References

-

Biocatalytic Transamination

-

Shin, J. S., & Kim, B. G. (2002). Kinetic resolution of α-methylbenzylamine with omega-transaminase screened from soil microorganisms: Application of a biphasic system to overcome product inhibition. Biotechnology and Bioengineering.[1] Link

- Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids. Trends in Biotechnology.

-

-

Ellman's Sulfinamide Chemistry

-

Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. Link

-

Borg, G., Cogan, D. A., & Ellman, J. A. (1999).[5] One-Pot Asymmetric Synthesis of tert-Butanesulfinyl-Protected Amines from Ketones. Tetrahedron Letters. Link

-

-

Indanone Synthesis & Resolution

-

Patent CN105130824A. Method for preparing S-5-bromo-1-aminoindane. (Analogous resolution protocol using D-mandelic acid). Link

-

-

Analytical Methods

-

Application Note. Separation of Aminoindane Enantiomers. Daicel Chiral Technologies. Link

-

Sources

- 1. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bioprospecting Reveals Class III ω-Transaminases Converting Bulky Ketones and Environmentally Relevant Polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lib.ysu.am [lib.ysu.am]

- 6. Asymmetric Synthesis of Aziridines by Reduction of N-tert-Butanesulfinyl α-Chloro Imines [organic-chemistry.org]

- 7. phenomenex.com [phenomenex.com]

- 8. orgsyn.org [orgsyn.org]

The (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride Scaffold: A Technical Guide to Properties, Asymmetric Synthesis, and Applications in Targeted Therapeutics

Executive Summary

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 2103399-35-3)[1] is a highly privileged, chiral building block extensively utilized in modern medicinal chemistry. Featuring a rigid indane core, a strategically positioned fluorine atom, and a defined (S)-stereocenter, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, including mitochondrial permeability transition pore (mPTP) modulators and alpha-2 adrenergic agonists[2][3]. This technical guide provides a comprehensive analysis of its physicochemical properties, structural rationale, and self-validating protocols for its asymmetric synthesis and downstream biological application.

Physicochemical Properties & Structural Rationale

The pharmacological utility of the (S)-5-fluoroindanamine scaffold is deeply rooted in its structural features. The quantitative properties are summarized below:

| Property | Value |

| Chemical Name | This compound hydrochloride |

| CAS Registry Number | 2103399-35-3[1] |

| Molecular Formula | C9H11ClFN |

| Molecular Weight | 187.64 g/mol |

| Appearance | White to off-white crystalline powder |

| Enantiomeric Excess (ee) | > 99.0% (Synthetic/Commercial grade) |

| Solubility | Soluble in Methanol, DMSO, Water; Insoluble in Hexanes, Dioxane |

Causality in Drug Design:

-

Fluorine Bioisosterism: The incorporation of a fluorine atom at the C5 position exerts an inductive electron-withdrawing effect. This slightly lowers the pKa of the C1 amine, enhancing the proportion of the un-ionized species at physiological pH and thereby improving passive membrane permeability. Furthermore, the strong C-F bond blocks cytochrome P450-mediated aromatic hydroxylation, significantly increasing the metabolic half-life of downstream active pharmaceutical ingredients (APIs).

-

Stereospecificity: The (S)-configuration at the C1 position dictates the 3D spatial trajectory of attached pharmacophores (e.g., acrylamide warheads). This stereospecificity is non-negotiable for precise binding within the narrow, chiral active sites of target proteins such as Cyclophilin D[4].

Asymmetric Synthesis Workflow

While classical reductive amination of 5-fluoro-1-indanone followed by chiral resolution (e.g., via tartaric acid crystallization) is viable, it is fundamentally limited by a maximum 50% theoretical yield[5]. To achieve industrial-scale efficiency, asymmetric synthesis utilizing Ellman's auxiliary ((R)-tert-butanesulfinamide) is the gold standard[6].

This methodology relies on the condensation of the ketone with the chiral auxiliary, followed by a highly diastereoselective hydride reduction. The (R)-auxiliary is specifically chosen because it sterically shields one face of the resulting imine, directing the hydride attack to establish the desired (S)-configuration at the C1 carbon.

Asymmetric synthesis of (S)-5-fluoro-1-indanamine HCl using Ellman's sulfinamide.

Experimental Protocols: A Self-Validating System

The following step-by-step protocol is designed as a self-validating system, ensuring high yield and enantiomeric purity through intrinsic chemical checkpoints.

Protocol 1: Asymmetric Reductive Amination

-

Imine Condensation: Dissolve 5-fluoro-1-indanone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq) dropwise at room temperature.

-

Causality: Ti(OEt)4 is critical here. Unlike traditional Dean-Stark water removal which requires elevated temperatures that can degrade the indanone, Ti(OEt)4 acts as a mild Lewis acid to activate the ketone while simultaneously scavenging the generated water, driving the imine condensation to completion at room temperature[6].

-

-

Diastereoselective Reduction: Cool the reaction mixture to -50 °C under an argon atmosphere. Slowly add sodium borohydride (NaBH4) (3.0 eq) or L-Selectride.

-

Causality: Temperature control is paramount. At -50 °C, the reaction proceeds via a highly ordered, open transition state. The bulky tert-butyl group of the (R)-sulfinamide sterically shields the si-face of the imine, directing the hydride attack exclusively to the re-face, thereby establishing the (S)-configuration (>98% d.e.).

-

-

Workup: Quench with brine, filter through a Celite pad to remove titanium dioxide salts, and extract with ethyl acetate.

Protocol 2: Deprotection and Salt Formation

-

Cleavage: Dissolve the purified (S,R)-sulfinamide intermediate in anhydrous 1,4-dioxane. Add a 4M solution of HCl in dioxane (3.0 eq) at 0 °C and stir for 2 hours.

-

Causality: Deprotection utilizing anhydrous HCl serves a dual purpose. First, it quantitatively cleaves the sulfinyl group without risking aqueous hydrolysis of the indane core. Second, it acts as a self-purifying step; the resulting this compound hydrochloride salt is highly insoluble in the ethereal solvent and precipitates directly out of solution, allowing isolation by simple vacuum filtration with >99% enantiomeric excess (ee).

-

Analytical Characterization & Quality Control

To verify the integrity of the synthesized salt, the following analytical parameters must be met:

-

Chiral HPLC: Utilizing a Chiralcel OD-H column (Hexane/IPA 90:10, 1.0 mL/min). The (S)-enantiomer must show a retention time distinct from the (R)-enantiomer (typically eluting second), with an integrated area >99.0%.

-

1H-NMR (400 MHz, DMSO-d6): Key diagnostic peaks include the broad amine/ammonium protons (~8.5 ppm, 3H), the chiral methine proton at C1 (~4.7 ppm, m, 1H), and the distinct multiplet of the fluorinated aromatic ring (7.0 - 7.4 ppm, 3H).

-

19F-NMR (376 MHz, DMSO-d6): A singular, sharp resonance at approximately -115 ppm confirms the presence of the C5 fluorine atom without defluorination artifacts.

Biological Applications & Downstream Workflows

The (S)-5-fluoroindanamine scaffold is a linchpin in the development of novel therapeutics for mitochondrial diseases and neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS)[2][4].

When coupled with acryloyl chloride, the amine is converted into an acrylamide derivative. These derivatives act as potent, covalent modulators of Cyclophilin D, a key regulatory component of the mitochondrial permeability transition pore (mPTP)[4].

Mechanistic Pathway: In ALS, TDP-43 pathology triggers mitochondrial stress, leading to the opening of the mPTP. This pore opening allows mitochondrial DNA (mtDNA) to leak into the cytosol, where it aberrantly activates the cGAS/STING pathway, driving severe neuroinflammation[4]. By incorporating the (S)-5-fluoroindanamine scaffold into mPTP inhibitors, researchers can effectively block this pore, halting the release of mtDNA and silencing the downstream inflammatory cascade.

Mechanism of action for (S)-5-fluoroindanamine derivatives in mPTP/cGAS-STING modulation.

References

-

Title: 5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE HCL for Sale Source: Echemi URL: 1

-

Title: Novel compounds (WO2022049376A1) Source: Google Patents URL: 4

-

Title: Acrylamide derivatives (US12497359B2) Source: Google Patents URL: 2

-

Title: Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone Source: Benchchem URL: 5

-

Title: Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase Source: Journal of Medicinal Chemistry, ACS Publications URL: 6

Sources

- 1. echemi.com [echemi.com]

- 2. US12497359B2 - Acrylamide derivatives - Google Patents [patents.google.com]

- 3. US7598417B2 - Substituted fluoroethyl ureas as alpha 2 adrenergic agents - Google Patents [patents.google.com]

- 4. WO2022049376A1 - Novel compounds - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to Fluorinated Aminoindan Derivatives in Medicinal Chemistry: From Therapeutic Agents to PET Imaging Probes

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of a Privileged Scaffold and a Unique Element

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics with optimized pharmacological profiles is a central goal. This guide delves into the strategic combination of the aminoindan scaffold with fluorine, a halogen that has revolutionized drug design. The aminoindan core, a bicyclic aromatic structure, is recognized as a "privileged scaffold" due to its ability to interact with a variety of biological targets, most notably within the central nervous system (CNS). Its rigid conformation allows for precise orientation of functional groups within a receptor's binding pocket.

The introduction of fluorine into drug candidates has become a cornerstone of contemporary drug discovery.[1][2] Over half of newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound impact on molecular properties.[2] Unlike other halogens, fluorine is small (similar in size to hydrogen) and highly electronegative, forming a very strong bond with carbon.[2][3] This unique combination allows for the fine-tuning of a molecule's physicochemical and biological characteristics.

Key Physicochemical Alterations Induced by Fluorination:

-

Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2]

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more potent interactions with target proteins through hydrogen bonds, dipole-dipole interactions, or other non-covalent forces.[2][4]

-

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the critical blood-brain barrier (BBB).[4][5] This is a crucial factor for drugs targeting the CNS.[4][6]

-

Acidity/Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the drug at physiological pH and thus affecting its solubility, absorption, and target engagement.

This guide will explore the synthesis, structure-activity relationships (SAR), and applications of fluorinated aminoindan derivatives, with a primary focus on their development as inhibitors of Monoamine Oxidase B (MAO-B) for neurodegenerative diseases and as imaging agents for Positron Emission Tomography (PET).

Caption: Impact of Fluorine Substitution on Drug Properties.

Section 1: Design and Synthesis of Fluorinated Aminoindan Derivatives

The successful development of fluorinated aminoindans hinges on robust and flexible synthetic strategies. The choice of synthesis depends on the desired fluorination pattern and whether the final product is intended for therapeutic use (with stable ¹⁹F) or for PET imaging (with the radioisotope ¹⁸F).

Synthetic Routes to Stable (¹⁹F) Fluorinated Aminoindans

The construction of these molecules generally involves a multi-step process. A common and efficient approach begins with a pre-fluorinated starting material, such as a fluorinated indanone. This strategy ensures the precise placement of the fluorine atom from the outset.

Representative Synthetic Workflow:

-

Starting Material: The synthesis often commences with a substituted indanone. For aromatically fluorinated derivatives, a fluoro-indanone is the logical starting point.

-

Oximation: The indanone is converted to an oxime, typically by reaction with hydroxylamine hydrochloride. This step activates the carbonyl position for subsequent reduction.

-

Reduction to Amine: The oxime is then reduced to the corresponding primary amine, yielding the aminoindan core. Various reducing agents can be employed, with catalytic hydrogenation (e.g., using H₂/Pd-C) being a common choice as it can be performed stereoselectively under the right conditions.

-

N-Alkylation (Optional): If the target molecule requires a secondary or tertiary amine, an N-alkylation step is performed. For many MAO-B inhibitors, this involves introducing a propargyl group, which is crucial for the mechanism of irreversible inhibition.

Caption: General Synthetic Workflow for Fluorinated Aminoindans.

Radiosynthesis of [¹⁸F]-Labeled Aminoindan Derivatives for PET

PET imaging requires the incorporation of a positron-emitting radionuclide, with fluorine-18 being the most widely used due to its near-ideal half-life (109.8 minutes) and low positron energy (635 keV), which allows for high-resolution imaging.[4][7][8] The short half-life necessitates rapid and highly efficient radiolabeling chemistry.

The most common method for producing [¹⁸F]fluoride is via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron, using enriched [¹⁸O]water as the target material.[8] The resulting aqueous [¹⁸F]fluoride is then converted into a highly reactive, "naked" nucleophile for the labeling reaction.

Typical [¹⁸F]Radiosynthesis Workflow:

-

[¹⁸F]Fluoride Production: Proton bombardment of [¹⁸O]H₂O in a cyclotron.

-

Trapping and Elution: The aqueous [¹⁸F]F⁻ is trapped on an anion exchange cartridge and then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.

-

Azeotropic Drying: Water is removed from the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ mixture to generate the anhydrous, highly nucleophilic [¹⁸F]fluoride complex.

-

Nucleophilic Substitution: The reactive [¹⁸F]fluoride is reacted with a precursor molecule containing a good leaving group (e.g., tosylate, nosylate, or mesylate) at the desired position for fluorination. This reaction is typically carried out at elevated temperatures in an organic solvent.[9]

-

Deprotection (if necessary): Acidic or basic hydrolysis is used to remove any protecting groups (like Boc) from the molecule.

-

Purification: The final radiolabeled product is purified, most commonly using semi-preparative High-Performance Liquid Chromatography (HPLC), to separate it from unreacted precursor and radioactive byproducts.

-

Formulation: The purified [¹⁸F]-labeled tracer is formulated in a physiologically compatible solution for injection.

This entire process must be performed rapidly and typically in an automated synthesis module to minimize radiation exposure to the chemist and ensure reproducible production.

Section 2: Application in Neurodegenerative Diseases: MAO-B Inhibition

A primary application for fluorinated aminoindan derivatives is the treatment and diagnosis of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[4][6][10] A key pathological feature in these diseases is an upregulation of monoamine oxidase B (MAO-B) in the brain.[11][12] MAO-B is an enzyme responsible for the degradation of neurotransmitters, particularly dopamine. Its inhibition can increase dopamine levels, providing symptomatic relief in Parkinson's disease, and may also reduce oxidative stress, offering a potential neuroprotective effect.

Structure-Activity Relationships (SAR)

The potency and selectivity of aminoindan derivatives for MAO-B are highly dependent on their substitution patterns. Fluorination plays a critical role in optimizing these properties. Research has shown that placing fluorine on the aromatic ring of the indan scaffold can significantly enhance binding affinity.

For instance, studies on fluorinated indanone derivatives have identified compounds with exceptional affinity and selectivity for MAO-B.[11] The position of the fluorine atom is crucial. Derivatives with fluorine at certain positions on a benzyloxy substituent have demonstrated high inhibitory potency.[13]

| Compound Class | Key Structural Features | MAO-B Kᵢ (nM) | Selectivity vs. MAO-A | Reference |

| Rasagiline | N-propargyl-1-aminoindan (non-fluorinated) | ~20-40 | High | [6] |

| Fluorinated Indanones | 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one | 6 | Very High (>1667) | [11] |

| Fluorinated Indanones | 6-((4-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one | 8 | Very High (>1250) | [11] |

| Fluorinated Propargylamines | N-(6-¹⁸F-fluorohexyl)-N-methylpropargylamine | N/A (IC₅₀ = 6.8 nM vs. deprenyl) | High | [14] |

Table 1: Comparative MAO-B affinities for select aminoindan derivatives. Kᵢ (inhibition constant) and IC₅₀ values represent the concentration required to achieve 50% inhibition. Lower values indicate higher potency.

The data clearly indicates that fluorinated derivatives can achieve significantly higher potency than established non-fluorinated drugs. The benzyloxy-indanone scaffold, in particular, has yielded some of the most potent and selective MAO-B ligands reported to date.[11]

PET Imaging of Brain MAO-B

The upregulation of MAO-B in neuroinflammation and neurodegeneration makes it an excellent biomarker.[6][12] PET imaging allows for the non-invasive quantification of MAO-B levels in the living human brain, which can aid in early diagnosis, disease monitoring, and the development of new therapies.

A successful MAO-B PET tracer must:

-

Readily cross the blood-brain barrier.[4]

-

Bind with high affinity and selectivity to MAO-B.

-

Exhibit pharmacokinetics that allow for a high signal-to-background ratio (i.e., high uptake in MAO-B rich regions and rapid washout from other tissues).

Fluorinated aminoindan derivatives are promising candidates for this application. For example, preclinical evaluation of certain [¹⁸F]-labeled indanones has demonstrated their potential to cross the BBB and accumulate in MAO-B rich regions of the brain.[11] The development of such tracers is an active area of research, aiming to provide more sensitive and specific tools for studying brain pathology.[14]

Section 3: Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section details standardized protocols for the synthesis and evaluation of fluorinated aminoindan derivatives.

Protocol: Synthesis of 6-((3-Fluorobenzyl)oxy)-1-aminoindan

This protocol is a representative example for the synthesis of a fluorinated aminoindan core structure.

Materials:

-

6-hydroxy-1-indanone

-

3-Fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine

-

Ethanol (EtOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

Step 1: Benzylation. To a solution of 6-hydroxy-1-indanone (1.0 eq) in ACN, add K₂CO₃ (2.0 eq) and 3-fluorobenzyl bromide (1.2 eq). Stir the mixture at 80°C for 4 hours. After cooling, filter the solid and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield 6-((3-fluorobenzyl)oxy)-1-indanone.

-

Step 2: Oximation. Dissolve the product from Step 1 (1.0 eq) in a mixture of EtOH and pyridine. Add NH₂OH·HCl (1.5 eq) and reflux the mixture for 2 hours. Cool the reaction mixture and remove the solvent in vacuo. Recrystallize the residue to obtain the corresponding oxime.

-

Step 3: Reduction. Dissolve the oxime (1.0 eq) in EtOH and add 10% Pd/C catalyst. Hydrogenate the mixture in a Parr apparatus under H₂ pressure (50 psi) at room temperature for 12 hours. Filter the catalyst through Celite and concentrate the filtrate to yield the final product, 6-((3-fluorobenzyl)oxy)-1-aminoindan.

Protocol: In Vitro MAO-B Competitive Binding Assay

This protocol describes how to determine the binding affinity of a test compound for MAO-B using a radioligand competition assay.

Materials:

-

Human recombinant MAO-B enzyme

-

L-[³H]Deprenyl (a high-affinity MAO-B radioligand)

-

Test compounds (fluorinated aminoindan derivatives)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Incubation: In microcentrifuge tubes, combine the MAO-B enzyme preparation, a fixed concentration of L-[³H]Deprenyl (e.g., 2-3 nM), and varying concentrations of the test compound. Include control tubes for total binding (no test compound) and non-specific binding (excess of a known MAO-B inhibitor, like unlabeled L-deprenyl).

-

Equilibration: Incubate the tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

Fluorinated aminoindan derivatives represent a highly successful class of molecules in medicinal chemistry. The strategic incorporation of fluorine onto the privileged aminoindan scaffold has yielded compounds with exceptional potency and selectivity for MAO-B, making them valuable candidates for both treating and imaging neurodegenerative diseases. The synergy between the rigid, well-defined structure of the aminoindan core and the unique physicochemical properties imparted by fluorine provides a powerful platform for rational drug design.

Future research in this area will likely focus on several key aspects:

-

Exploration of New Biological Targets: While MAO-B is a primary target, the aminoindan scaffold could be adapted to interact with other CNS targets where fluorination might enhance efficacy.

-

Advanced Fluorination Methodologies: The development of novel late-stage fluorination techniques could provide more rapid access to a diverse range of derivatives for SAR studies.[3][15]

-

Multi-target Ligands: Designing single molecules that can interact with multiple pathological targets (e.g., MAO-B and amyloid-beta aggregation) is a promising strategy for complex diseases like Alzheimer's.[5][10]

-

Next-Generation PET Tracers: Continued optimization of pharmacokinetic properties will lead to PET tracers with improved sensitivity and specificity, enabling earlier and more accurate diagnosis of brain disorders.

The principles and methodologies outlined in this guide underscore the immense potential that lies at the intersection of scaffold-based design and fluorine chemistry. As our understanding of disease biology deepens and synthetic capabilities expand, fluorinated aminoindan derivatives will undoubtedly continue to be a fertile ground for the discovery of next-generation CNS agents.

References

-

Ross, B. E. (2021). Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. University of South Dakota. [Link]

-

Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

-

Ojima, I. (Ed.). (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley. [Link]

-

Gaye, B., & Adejare, A. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry. [Link]

-

Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

-

Unknown. (n.d.). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Semantic Scholar. [Link]

-

Ojima, I. (Ed.). (2009). Fluorine in medicinal chemistry and chemical biology. Semantic Scholar. [Link]

-

Wenzel, B., et al. (2021). In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain. PubMed. [Link]

-

Gomes, B., et al. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current Pharmaceutical Design. [Link]

-

Stephenson, C. R. J., et al. (n.d.). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Europe PMC. [Link]

-

Elsinga, P. H., et al. (2002). Fluorinated amino acids for tumour imaging with positron emission tomography. PubMed. [Link]

-

Salwiczek, M., et al. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]

-

Dabur, M., et al. (2020). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? MDPI. [Link]

-

Mykhailiuk, P. K. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. PMC. [Link]

-

Jäger, M., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. PMC. [Link]

-

Unknown. (n.d.). MD‐230254 and radiofluorinated monoamine oxidase inhibitors. ResearchGate. [Link]

-

Ushakov, D. B. (2015). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Freie Universität Berlin. [Link]

-

Unknown. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Nag, S., et al. (1998). N-(6-18F-fluorohexyl)-N-methylpropargylamine: a fluorine-18-labeled monoamine oxidase B inhibitor for potential use in PET studies. PubMed. [Link]

-

O'Hagan, D. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

-

Wang, M., et al. (n.d.). Fluorine-18 labeled amino acids for tumor PET/CT imaging. PMC. [Link]

-

Buer, B. C., et al. (n.d.). Structural basis for the enhanced stability of highly fluorinated proteins. PMC. [Link]

-

Unknown. (2025). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. [Link]

-

Theillet, F.-X., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC. [Link]

-

Brust, P., et al. (2024). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. MDPI. [Link]

-

Coenen, H. H. (2016). PET Radiopharmaceuticals: Fluorinated Compounds. Radiology Key. [Link]

-

Loureiro, J. A., & Pereira, M. C. (2025). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. ResearchGate. [Link]

-

Berkeley Lab. (2017). Seeing More with PET Scans: Scientists Discover New Way to Label Chemical Compounds for Medical Imaging. Berkeley Lab News Center. [Link]

-

Costa, B., et al. (2020). Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. MDPI. [Link]

-

O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. PubMed. [Link]

-

Rauf, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed. [Link]

-

Pan, Y.-M., et al. (2013). C-2 fluorinated castanospermines as potent and specific α-glucosidase inhibitors: synthesis and structure–activity relationship study. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. wiley.com [wiley.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]

- 7. Fluorinated amino acids for tumour imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PET Radiopharmaceuticals: Fluorinated Compounds | Radiology Key [radiologykey.com]

- 9. [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. N-(6-18F-fluorohexyl)-N-methylpropargylamine: a fluorine-18-labeled monoamine oxidase B inhibitor for potential use in PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Strategic Incorporation of Fluorine to Enhance the Drug-Like Properties of Indenamine Scaffolds: A Technical Guide

Executive Summary

Indenamine-based structures represent a promising class of scaffolds in modern medicinal chemistry. However, like many lead compounds, they often require significant optimization to achieve desirable pharmacokinetic and pharmacodynamic profiles. The strategic introduction of fluorine is a powerful tool for this optimization process. This guide provides an in-depth analysis of how fluorine substitution can be leveraged to modulate key drug-like properties of indenamines, including metabolic stability, lipophilicity, basicity (pKa), and target binding affinity. By explaining the causal mechanisms behind these improvements and providing validated experimental protocols, this document serves as a practical resource for researchers and drug development professionals aiming to accelerate their discovery programs.

The Indenamine Scaffold and the Transformative Role of Fluorine

The Indenamine Core: A Privileged Scaffold

The indenamine scaffold is a recurring motif in biologically active molecules, valued for its rigid, bicyclic structure that can effectively orient substituents for optimal interaction with protein targets. Its inherent chemical features, however, can present challenges, including susceptibility to oxidative metabolism and physicochemical properties that may not be ideal for oral bioavailability.

Fluorine in Medicinal Chemistry: Beyond a Simple Hydrogen Mimic

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of recently approved small-molecule drugs containing at least one fluorine atom[1][2]. This is not merely a trend but a testament to fluorine's unique combination of properties:

-

High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive effect, altering the electron distribution of the entire molecule[3].

-

Small Atomic Radius: With a van der Waals radius of ~1.47 Å, it is only slightly larger than hydrogen (~1.20 Å), allowing it to act as a bioisostere with minimal steric perturbation[3][4].

-

Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage[3][5].

These characteristics allow for the fine-tuning of a molecule's properties in a way that is often predictable and highly beneficial for its therapeutic potential[6][7][8].

Modulating the Physicochemical Profile of Indenamines with Fluorine

The introduction of fluorine onto the indenamine scaffold can profoundly influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Enhancing Metabolic Stability by Blocking P450 Oxidation

A primary reason for incorporating fluorine is to block metabolic oxidation by cytochrome P450 (CYP) enzymes[4][9]. Aromatic rings and benzylic positions on the indenamine scaffold are often "metabolic soft spots," susceptible to hydroxylation, which leads to rapid clearance.

Causality: Replacing a metabolically labile C-H bond with a robust C-F bond effectively shields the molecule from enzymatic attack. The high bond dissociation energy of the C-F bond (~109 kcal/mol) compared to a C-H bond makes hydrogen atom abstraction by CYP enzymes energetically unfavorable[5][10]. This strategic replacement can significantly increase the metabolic half-life and, consequently, the in vivo exposure of the drug candidate.

Tuning Lipophilicity (LogD)

Lipophilicity is a critical parameter that influences solubility, permeability, and plasma protein binding. The effect of fluorine on lipophilicity is highly context-dependent[11].

Causality:

-

Increased Lipophilicity: A single fluorine substitution for hydrogen often slightly increases lipophilicity (LogP/LogD) because fluorine is more lipophilic than hydrogen and can increase the molecule's hydrophobic surface area[4][11].

-

Decreased Lipophilicity: Conversely, the strong polarization of the C-F bond can lead to increased interactions with polar solvents, which can sometimes decrease lipophilicity, particularly in polyfluorinated motifs[11]. This dual nature allows for precise tuning. For an indenamine that is too lipophilic, introducing a trifluoromethyl (CF3) group at a specific position might increase polarity and reduce LogD, while for a compound that is too polar, a simple fluoro-substitution on the aromatic ring could enhance it.

Modulating Basicity (pKa) of the Amine

The basicity of the amine in the indenamine scaffold is crucial for its interaction with targets and its behavior at physiological pH. Fluorine's strong electron-withdrawing effect provides a reliable method for modulating this property[3][6].

Causality: Placing a fluorine atom on the aromatic ring, particularly ortho or para to the amine-containing portion of the scaffold, inductively withdraws electron density from the nitrogen atom. This reduces the nitrogen's ability to accept a proton, thereby lowering its pKa (making the amine less basic)[6]. A lower pKa can be highly advantageous, as it can reduce unwanted interactions with targets like the hERG channel and improve the balance between solubility and membrane permeability.

Enhancing Binding Affinity through Novel Interactions

Fluorine can directly participate in and enhance binding to a protein target. The polarized C-F bond can engage in favorable dipole-dipole, C-F···H-X hydrogen bonds, or even interactions with carbonyl groups in the protein backbone[3][12]. Furthermore, fluorine can induce specific molecular conformations through stereoelectronic effects like the gauche effect, pre-organizing the ligand into its bioactive conformation for a more favorable binding entropy[3][13].

Experimental Design and Protocols

To systematically evaluate the impact of fluorination on indenamines, a structured experimental workflow is essential. Each protocol is designed as a self-validating system with appropriate controls.

Protocol: Synthesis of Fluorinated Indenamine Analogs

The synthesis of fluorinated indenamines can be approached through various methods, often involving the condensation of a fluorinated benzaldehyde with an appropriate amine, followed by cyclization, or by late-stage fluorination of an existing indenamine scaffold. A mechanochemical, solvent-free approach offers an efficient and environmentally friendly option for generating the imine intermediate[14].

Objective: To synthesize a set of indenamine analogs with fluorine substitution at key positions for comparative analysis.

Example Reaction Scheme (Conceptual):

-

Imine Formation: React a substituted aniline with a fluorinated benzaldehyde (e.g., 4-fluorobenzaldehyde) under mechanochemical grinding or in a suitable solvent with a catalytic amount of acid.

-

Cyclization: Induce cyclization of the resulting imine to form the indenamine core. This step may vary significantly based on the specific scaffold.

-

Purification: Purify the final compound using column chromatography or recrystallization.

-

Characterization: Confirm the structure and purity (>95%) using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS.

Causality of Choice: Synthesizing a small library (e.g., non-fluorinated parent, 4-fluoro, 3,4-difluoro, and 4-trifluoromethyl analogs) allows for a systematic exploration of structure-activity relationships (SAR).

Protocol: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes.

Objective: To quantify the metabolic half-life (t½) and intrinsic clearance (Clint) of fluorinated and non-fluorinated indenamines.

Materials:

-

Test compounds and positive control (e.g., Verapamil).

-

Human Liver Microsomes (HLM).

-

NADPH regenerating system.

-

Phosphate buffer (pH 7.4).

-

Acetonitrile with internal standard for quenching.

-

LC-MS/MS system.

Procedure:

-

Preparation: Prepare stock solutions of test compounds in DMSO. Dilute to a final concentration (e.g., 1 µM) in phosphate buffer.

-

Incubation: Pre-warm HLM suspension at 37°C. Add the test compound and pre-incubate for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.

-

Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Self-Validation System:

-